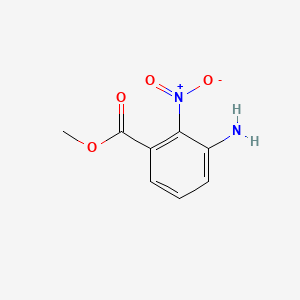

Methyl 3-amino-2-nitrobenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-amino-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWSKJRBYYNACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-3-nitrobenzoate: Synthesis, Applications, and Experimental Protocols

An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of the key chemical intermediate, Methyl 2-amino-3-nitrobenzoate.

Introduction

Methyl 2-amino-3-nitrobenzoate is a significant chemical intermediate, playing a crucial role in the synthesis of a variety of complex organic molecules. Its unique structure, featuring an ester, an amino group, and a nitro group on a benzene ring, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, applications in drug development, and essential safety and handling information.

A note on nomenclature: While the topic of this guide is the compound with CAS number 57113-91-4, there can be ambiguity in the naming of substituted benzene rings. This compound is systematically named Methyl 2-amino-3-nitrobenzoate. The isomeric structure, Methyl 3-amino-2-nitrobenzoate, would be a different compound, though the former is more commonly referenced in chemical literature and commerce.

Part 1: Core Chemical and Physical Properties

Methyl 2-amino-3-nitrobenzoate is most commonly available as a light orange to yellow or green crystalline powder.[1] A thorough understanding of its physical and chemical properties is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 57113-91-4 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Purity | Typically >98.0% (GC) | [1] |

| Solubility | Soluble in methanol | [2] |

Part 2: Synthesis Methodologies

The synthesis of Methyl 2-amino-3-nitrobenzoate is a critical process for its application in further chemical reactions. A common and effective method involves the esterification of 2-amino-3-nitrobenzoic acid.

Protocol 1: Esterification of 2-amino-3-nitrobenzoic acid

This protocol details the synthesis of Methyl 2-amino-3-nitrobenzoate from 2-amino-3-nitrobenzoic acid using methanol in the presence of a sulfuric acid catalyst.[2]

Materials:

-

2-amino-3-nitrobenzoic acid

-

Methanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Ethyl acetate

Step-by-Step Procedure:

-

Dissolve 2-amino-3-nitrobenzoic acid (1.00 g, 5.49 mmol) in methanol (40 mL).

-

Carefully add concentrated sulfuric acid (0.50 mL) to the solution.

-

Heat the reaction mixture to reflux for 48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture by adjusting the pH to approximately 9 with a saturated aqueous sodium bicarbonate solution.

-

Concentrate the mixture under reduced pressure to a volume of about 10 mL.

-

Add water (20 mL) to the concentrated mixture.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of Methyl 2-amino-3-nitrobenzoate.

Part 3: Applications in Drug Development and Organic Synthesis

Methyl 2-amino-3-nitrobenzoate is a valuable intermediate in the pharmaceutical industry, primarily in the synthesis of heterocyclic compounds like quinolines and quinolones.[3] These scaffolds are present in a wide range of biologically active compounds.

Role as a Pharmaceutical Intermediate

One of the notable applications of this compound is as an intermediate in the synthesis of Candesartan, an angiotensin II receptor antagonist used to treat hypertension.[2] Furthermore, its structural motifs are integral to the development of various other active pharmaceutical ingredients (APIs). The presence of the amino and nitro groups allows for a range of chemical transformations, making it a versatile starting material. It is also utilized in the creation of dyes, pigments, and advanced organic functional materials.[3][4]

The broader class of aminonitrobenzoates and their derivatives are crucial in the synthesis of complex drugs. For instance, a related compound, methyl 2-methyl-3-nitrobenzoate, is a precursor in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[5]

Illustrative Synthetic Pathway:

The general utility of Methyl 2-amino-3-nitrobenzoate lies in its ability to undergo further reactions at its functional groups to build more complex molecular architectures, a foundational principle in drug discovery.

Sources

- 1. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. Methyl 2-amino-3-nitrobenzoate | 57113-91-4 [chemicalbook.com]

- 3. talentchemicals.com [talentchemicals.com]

- 4. organicintermediate.com [organicintermediate.com]

- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

A Guide to the Molecular Weight of Methyl 3-amino-2-nitrobenzoate for Advanced Research

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the molecular weight of Methyl 3-amino-2-nitrobenzoate, a key organic compound. This document outlines the theoretical and experimental approaches to determining this fundamental property, ensuring scientific rigor and practical applicability.

Introduction to this compound

This compound is an aromatic organic compound that holds significance as a versatile building block in synthetic organic chemistry. Its structure, featuring an amino group, a nitro group, and a methyl ester on a benzene ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. An accurate determination of its molecular weight is the first and most critical step in its characterization, underpinning all subsequent quantitative and structural analyses.

Molecular Weight: Theoretical and Exact Mass

The molecular formula for this compound is C₈H₈N₂O₄. Based on this formula, the theoretical molecular weight can be calculated using the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

The monoisotopic mass, which is the mass of the ion with the most abundant isotopes of each element, is a more precise measure, particularly relevant in high-resolution mass spectrometry. For C₈H₈N₂O₄, the exact mass is calculated to be approximately 196.0484 Da. The average molecular weight, based on the natural isotopic abundance of the elements, is approximately 196.16 g/mol . This value is consistent across its various isomers, such as methyl 3-amino-4-nitrobenzoate and methyl 3-amino-5-nitrobenzoate.[1][2]

A summary of the key identifiers and physicochemical properties of this compound and its isomers is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Exact Mass | 196.04840674 Da | [1][2] |

| Isomeric Forms | Methyl 2-amino-3-nitrobenzoate, Methyl 3-amino-4-nitrobenzoate, Methyl 3-amino-5-nitrobenzoate | [1][2][3] |

Experimental Determination of Molecular Weight by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for the experimental determination of the molecular weight of small organic molecules like this compound.[4][5] This technique offers high accuracy and allows for the determination of the elemental composition of a compound.[6]

The general workflow for determining the molecular weight of a compound using mass spectrometry is illustrated in the following diagram.

Sources

- 1. Methyl 3-amino-5-nitrobenzoate | C8H8N2O4 | CID 2756518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-4-nitrobenzoate | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-Amino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

Methodological & Application

The Strategic Role of Methyl 3-amino-2-nitrobenzoate in Heterocyclic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is of paramount importance, particularly in the realm of drug discovery and materials science. Methyl 3-amino-2-nitrobenzoate, a seemingly unassuming aromatic compound, emerges as a strategic and highly versatile intermediate for the synthesis of a variety of nitrogen-containing heterocycles. Its unique substitution pattern, featuring an amine, a nitro group, and a methyl ester ortho and meta to each other, provides a latent ortho-phenylenediamine functionality upon selective reduction of the nitro group. This arrangement allows for a programmed and sequential construction of diverse heterocyclic systems, including but not limited to, quinoxalines, benzodiazepines, and benzimidazoles.

This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It aims to provide not only detailed, field-proven protocols but also the underlying scientific rationale for the experimental choices, thereby empowering the user to adapt and innovate upon these methodologies.

Core Concepts: The Synthetic Utility of this compound

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The ester and amino groups can be manipulated prior to the reduction of the nitro group, allowing for the introduction of various substituents. The subsequent reduction of the nitro group to an amine unmasks the 1,2-diaminobenzene scaffold, which is primed for cyclocondensation reactions.

Part 1: Synthesis of the Key Intermediate: this compound

While a direct, single-step synthesis of this compound is not extensively documented in peer-reviewed literature, a robust and logical synthetic route can be devised from readily available starting materials. The following protocol is a scientifically sound, multi-step synthesis based on established organic transformations.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic pathway to this compound.

Protocol 1.1: Esterification of 3-Methylbenzoic Acid

This initial step protects the carboxylic acid functionality as a methyl ester.

Materials:

-

3-Methylbenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

To a solution of 3-methylbenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl 3-methylbenzoate.

Protocol 1.2: Nitration of Methyl 3-Methylbenzoate

This step introduces the nitro group at the 2-position, directed by the methyl and ester groups.

Materials:

-

Methyl 3-methylbenzoate

-

Nitric acid (HNO₃), fuming

-

Sulfuric acid (H₂SO₄), concentrated

-

Ice bath

-

Dropping funnel

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0 °C using an ice bath.

-

Slowly add methyl 3-methylbenzoate (1.0 eq) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of methyl 3-methylbenzoate, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield methyl 3-methyl-2-nitrobenzoate.[1]

Protocol 1.3: Benzylic Bromination

This step functionalizes the methyl group for subsequent conversion to an amine.

Materials:

-

Methyl 3-methyl-2-nitrobenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or acetonitrile

-

Reflux condenser, light source (e.g., 250W lamp)

Procedure:

-

In a round-bottom flask, dissolve methyl 3-methyl-2-nitrobenzoate (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux under illumination with a light source for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic layer under reduced pressure to obtain methyl 3-(bromomethyl)-2-nitrobenzoate.

Protocol 1.4: Amination

This final step introduces the amino group to yield the target intermediate.

Materials:

-

Methyl 3-(bromomethyl)-2-nitrobenzoate

-

Ammonia (aqueous solution, concentrated, or in methanol)

-

Sealed reaction vessel

Procedure:

-

Dissolve methyl 3-(bromomethyl)-2-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., methanol).

-

In a sealed vessel, add an excess of concentrated aqueous ammonia or a solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent and excess ammonia under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Part 2: Transformation to the Key Precursor: Methyl 2,3-diaminobenzoate

The synthetic utility of this compound is realized upon the selective reduction of the nitro group to an amine, yielding methyl 2,3-diaminobenzoate. This ortho-phenylenediamine derivative is the direct precursor for various heterocyclic ring systems.

Workflow for the Reduction of this compound

Caption: Reduction of the nitro group to form the diamine precursor.

Protocol 2.1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the selective reduction of the nitro group in the presence of the ester and amino functionalities.

Materials:

-

This compound

-

Palladium on carbon (Pd/C), 10%

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or a balloon filled with hydrogen

-

Celite®

Procedure:

-

In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethyl acetate.

-

Carefully add 10% Pd/C (5-10 mol% by weight).

-

Seal the flask and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (typically 50 psi) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until hydrogen uptake ceases.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield methyl 2,3-diaminobenzoate, which is often used in the next step without further purification.

Part 3: Application in Heterocyclic Synthesis

The in situ generated or purified methyl 2,3-diaminobenzoate is a versatile precursor for a range of heterocyclic compounds.

Application 1: Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. They are readily synthesized by the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.

Workflow for Quinoxaline Synthesis

Caption: General scheme for the synthesis of quinoxaline derivatives.

Protocol 3.1: Synthesis of Methyl 2,3-diphenylquinoxaline-5-carboxylate

Materials:

-

Methyl 2,3-diaminobenzoate

-

Benzil

-

Ethanol (EtOH) or Acetic acid (AcOH)

-

Reflux condenser

Procedure:

-

Dissolve methyl 2,3-diaminobenzoate (1.0 eq) and benzil (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Heat the reaction mixture to reflux for 1-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the desired quinoxaline derivative.

| Reagent 1 | Reagent 2 | Product | Solvent | Time (h) | Yield (%) |

| Methyl 2,3-diaminobenzoate | Benzil | Methyl 2,3-diphenylquinoxaline-5-carboxylate | EtOH | 2 | >90 (typical) |

| Methyl 2,3-diaminobenzoate | Glyoxal | Methyl quinoxaline-5-carboxylate | EtOH | 1 | >85 (typical) |

Application 2: Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are another class of privileged heterocyclic structures in medicinal chemistry. They can be synthesized through the condensation of ortho-phenylenediamines with β-dicarbonyl compounds or ketones.

Workflow for 1,5-Benzodiazepine Synthesis

Sources

The Versatile Synthon: Methyl 3-amino-2-nitrobenzoate as a Gateway to Novel Chemical Architectures

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. Methyl 3-amino-2-nitrobenzoate, a seemingly unassuming aromatic compound, emerges as a synthon of significant potential. Its unique arrangement of an electron-donating amino group, a potent electron-withdrawing nitro group, and a reactive methyl ester functionality on a benzene ring creates a rich tapestry of chemical reactivity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, illuminating the pathways to harness the synthetic versatility of this compound for the construction of novel and complex molecules. We will delve into its reactivity, provide detailed experimental protocols for its utilization, and explore its application in the synthesis of diverse chemical scaffolds, particularly heterocyclic systems of medicinal interest.

The strategic positioning of the amino and nitro groups ortho to each other provides a powerful tool for directed synthesis. The nitro group, a strong deactivating group, influences the regioselectivity of further electrophilic aromatic substitutions, while the amino group can be readily diazotized or acylated. Furthermore, the vicinal arrangement of the amino and nitro functionalities is a precursor to a variety of cyclization reactions, paving the way for the efficient construction of nitrogen-containing heterocycles. This guide will provide the foundational knowledge and practical protocols to leverage these inherent properties.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physical and chemical properties, along with its safety profile, is the bedrock of any successful synthetic endeavor. While specific experimental data for this compound is not extensively documented in readily available literature, we can infer its properties and handling precautions from closely related analogs such as Methyl 2-amino-3-nitrobenzoate.

| Property | Inferred Value/Description | Rationale/Source Analogy |

| Appearance | Yellow to orange crystalline solid. | Based on the typical appearance of nitro-substituted anilines.[1] |

| Molecular Formula | C₈H₈N₂O₄ | - |

| Molecular Weight | 196.16 g/mol | - |

| Solubility | Sparingly soluble in water, soluble in common organic solvents like ethanol, methanol, ethyl acetate, and DMSO. | General solubility trends for aromatic nitro compounds. |

| Melting Point | Expected to be in the range of 100-150 °C. | Isomeric compounds like 4-Methyl-3-nitrobenzoic acid have melting points in a similar range.[2] |

Safety and Handling Precautions

As with any nitroaromatic compound, this compound should be handled with care. The following safety protocols are recommended based on data for analogous compounds.[1][3][4][5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat when handling the compound.[1]

-

Ventilation: Work in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[1] Avoid contact with strong oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. A common and logical approach involves the selective nitration of a commercially available aminobenzoate precursor.

Caption: Synthetic approach to this compound.

Protocol 1: Regioselective Nitration of Methyl 3-aminobenzoate

This protocol describes a general procedure for the nitration of Methyl 3-aminobenzoate. The key to this synthesis is controlling the reaction conditions to favor the introduction of the nitro group at the C2 position, which is activated by the amino group.

Causality Behind Experimental Choices:

-

Protecting the Amino Group (Optional but Recommended): The amino group is highly susceptible to oxidation by nitric acid. Acetylation to form the corresponding acetamide protects the amino group and moderates its activating effect, leading to a cleaner reaction with higher yields of the desired ortho-nitro product. The acetyl group can be easily removed by hydrolysis after nitration.

-

Low-Temperature Reaction: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Slow Addition of Nitrating Agent: The dropwise addition of the nitrating mixture (a combination of nitric and sulfuric acid) ensures that the reaction temperature remains under control and minimizes localized overheating.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it rapidly quenches the reaction and precipitates the solid product, which is typically insoluble in water.[6][7]

Step-by-Step Methodology:

-

Protection of the Amino Group (Acetylation):

-

Dissolve Methyl 3-aminobenzoate (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.1 equivalents) dropwise while stirring.

-

Stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the acetylated product.

-

Filter, wash with water, and dry the solid Methyl 3-acetamidobenzoate.

-

-

Nitration:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add the dried Methyl 3-acetamidobenzoate to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the acetamide in sulfuric acid, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

-

Work-up and Deprotection:

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product, Methyl 3-acetamido-2-nitrobenzoate, will precipitate.

-

Filter the solid and wash thoroughly with cold water until the washings are neutral.

-

For deprotection, reflux the crude product in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the final product, this compound.

-

Filter the solid, wash with water, and dry.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.[6]

-

Applications in the Synthesis of Novel Compounds

The true utility of this compound lies in its ability to serve as a versatile precursor for a wide array of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceuticals.

Synthesis of Benzimidazoles and Related Heterocycles

The ortho-disposed amino and nitro groups are perfectly positioned for reductive cyclization to form the benzimidazole scaffold. This is a cornerstone reaction in medicinal chemistry, as the benzimidazole moiety is a privileged structure found in numerous bioactive compounds.

Caption: General workflow for benzimidazole synthesis.

Protocol 2: One-Pot Reductive Cyclization for Benzimidazole Synthesis

This protocol outlines a one-pot procedure for the synthesis of 2-substituted benzimidazole-4-carboxylates from this compound and an aldehyde.

Causality Behind Experimental Choices:

-

Reduction of the Nitro Group: The conversion of the nitro group to an amino group is the key step. Catalytic hydrogenation (H₂ over Pd/C) is a clean and efficient method.[8] Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or sodium dithionite can be employed.[8]

-

In Situ Cyclization: By performing the reduction in the presence of an aldehyde, the newly formed diamine intermediate can directly react to form the benzimidazole ring without the need for isolation. This improves the overall efficiency of the process.

-

Oxidative Aromatization: The initial cyclization product is a dihydrobenzimidazole, which is then oxidized to the aromatic benzimidazole. Often, air or the reaction conditions themselves are sufficient for this oxidation.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the desired aldehyde (1.1 equivalents).

-

-

Reduction:

-

Method A: Catalytic Hydrogenation. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Method B: Chemical Reduction. Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid dropwise to the reaction mixture at room temperature. Stir until the reaction is complete.

-

-

Work-up:

-

For Method A: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

For Method B: Pour the reaction mixture into water and basify with a concentrated solution of sodium hydroxide until a pH of 8-9 is reached. This will precipitate tin salts.

-

-

Extraction and Purification:

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-substituted benzimidazole-4-carboxylate.

-

Synthesis of Phenazines and Other Fused Heterocycles

The reactive nature of this compound also allows for its use in the synthesis of more complex fused heterocyclic systems like phenazines, which have applications in materials science and as biological probes. This typically involves a condensation reaction with a suitable 1,2-dicarbonyl compound or its equivalent.

Conclusion

This compound is a building block with significant, yet perhaps under-explored, potential in organic synthesis. Its unique substitution pattern provides a versatile handle for the construction of a variety of molecular architectures, most notably nitrogen-containing heterocycles of significant interest in medicinal chemistry and materials science. The protocols and insights provided in this application note are intended to empower researchers to unlock the synthetic utility of this valuable synthon. By understanding the causality behind the experimental procedures and adhering to safe laboratory practices, scientists can confidently employ this compound as a key component in their synthetic strategies, paving the way for the discovery of novel compounds with desired functions.

References

-

Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

-

Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved from [Link]

-

RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

-

University of Calgary. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

-

Autech Industry Co.,Limited. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. southalabama.edu [southalabama.edu]

- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

Troubleshooting & Optimization

Navigating the Purification of Methyl 3-Amino-2-Nitrobenzoate: A Technical Guide to Recrystallization and Alternative Solvents

From the Senior Application Scientist's Desk: In the synthesis of pharmaceutical intermediates and fine chemicals, the purity of a compound is paramount. Methyl 3-amino-2-nitrobenzoate, a key building block, often requires a robust purification strategy to remove starting materials, byproducts, and other impurities. Recrystallization stands as a cornerstone technique for achieving high purity. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the recrystallization of this compound, with a special focus on the selection of alternative solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should exhibit a steep solubility curve for this compound. This means the compound should be highly soluble in the solvent at elevated temperatures (near the solvent's boiling point) and sparingly soluble at lower temperatures (room temperature or below). This differential solubility is the driving force for crystal formation and high recovery upon cooling. Additionally, the solvent should either completely dissolve impurities at all temperatures or leave them completely insoluble, allowing for their removal by filtration. The solvent must also be chemically inert, meaning it does not react with the target compound.

Q2: I am currently using a standard solvent for recrystallization but facing issues. What are some suitable alternative single solvents for this compound?

Based on the polar nature of this compound, owing to its amino and nitro functional groups, several polar organic solvents are good candidates for recrystallization. Information on the closely related compound, methyl 3-nitrobenzoate, suggests that alcoholic solvents are a promising starting point.[1]

A commercial supplier of Methyl 2-amino-3-nitrobenzoate indicates its easy solubility in organic solvents such as ethanol and acetone , and slight solubility in water.[2] This suggests that ethanol and acetone themselves could be effective single recrystallization solvents. For a structurally similar compound, methyl 3-methyl-2-nitrobenzoate, successful recrystallization has been reported using methanol, ethanol, isopropanol, and acetone .

Recommendation: Begin by screening methanol, ethanol, isopropanol, and acetone as single-solvent systems.

Q3: When should I consider using a mixed solvent system?

A mixed solvent system is often employed when no single solvent provides the ideal solubility characteristics.[3] This is typically the case when your compound is either too soluble in one solvent (even at low temperatures, leading to poor recovery) or poorly soluble in another (requiring large volumes of solvent).

The principle of a mixed solvent system involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which the compound is sparingly soluble, until the solution becomes turbid (the point of saturation).[3] Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization.

For this compound, given its solubility profile, common and effective mixed solvent pairs could include:

-

Ethanol/Water: The compound is soluble in hot ethanol, and water can be added as an anti-solvent.[4]

-

Acetone/Water: Similar to the ethanol/water system, acetone acts as the good solvent.

-

Methanol/Water: Methanol can effectively dissolve the compound, with water used to decrease solubility upon cooling.

-

Ethyl Acetate/Hexane (or Heptane): Ethyl acetate is a good solvent for many esters, while hexane or heptane can act as the anti-solvent.[5]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.

Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of Crystals.

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[6] This is a common issue with nitro compounds and can trap impurities.[7]

Causality & Solutions:

-

High Solute Concentration: The concentration of the compound in the solvent may be too high.

-

Solution: Add a small amount of additional hot solvent to the mixture to decrease the concentration and redissolve the oil.

-

-

Inappropriate Solvent Choice: The boiling point of the solvent may be too high.

-

Solution: Select a solvent with a lower boiling point.

-

-

Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[8]

-

Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.

-

-

Presence of Impurities: Impurities can lower the melting point of the mixture.

-

Solution: Attempt to remove soluble impurities by pre-treating the crude material (e.g., with activated carbon if colored impurities are present) or consider a preliminary purification step like a silica gel plug filtration.

-

Problem 2: Poor or No Crystal Formation Upon Cooling.

This issue typically arises from the solution not being sufficiently saturated at lower temperatures.

Causality & Solutions:

-

Excessive Solvent: Using too much solvent is a common reason for poor recovery.[8]

-

Solution: If no crystals form after cooling, try evaporating some of the solvent to increase the concentration and then allow the solution to cool again.

-

-

Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though the solubility limit has been exceeded.

-

Solution 1: Induce Crystallization by Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

-

Solution 2: Seeding: Add a tiny crystal of pure this compound to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.

-

Problem 3: Low Recovery of the Purified Compound.

Low yield is a frequent challenge in recrystallization and can be attributed to several factors.

Causality & Solutions:

-

Significant Solubility at Low Temperatures: The chosen solvent may still dissolve a considerable amount of the product even when cold.

-

Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. If recovery is still low, a different solvent or a mixed solvent system may be necessary.

-

-

Premature Crystallization: The compound crystallizes too early, for instance, during a hot filtration step to remove insoluble impurities.

-

Solution: Use a heated funnel and preheat the receiving flask with hot solvent vapor to prevent premature crystallization.

-

-

Washing with a Non-Iced Solvent: Washing the collected crystals with room temperature solvent can redissolve a significant portion of the product.

-

Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[10]

-

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol, methanol, or acetone).

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed Solvent Recrystallization of this compound (e.g., Ethanol/Water)

-

Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

-

Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[3]

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice-water bath.

-

Isolation and Drying: Follow steps 6-8 from the single solvent protocol, using an ice-cold ethanol/water mixture for washing.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds in Common Solvents

| Compound | Methanol | Ethanol | Acetone | Ethyl Acetate | Water | Reference |

| This compound | Soluble | Easily Soluble[2] | Easily Soluble[2] | Soluble[2] | Slightly Soluble[2] | [2] |

| Methyl 3-nitrobenzoate | Slightly Soluble[11] | Soluble (hot)[4] | - | - | Insoluble[4][11] | [4][11] |

| Methyl 2-methyl-3-nitrobenzoate | Soluble[12] | - | - | - | - | [12] |

Visualizations

Solvent Selection Workflow

Caption: A decision-making flowchart for selecting an appropriate solvent system.

Troubleshooting Decision Tree

Caption: A troubleshooting guide for common recrystallization problems.

References

-

ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. In Education. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

American Chemical Society. (2016, December 21). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. In Organic Process Research & Development. Retrieved from [Link]

- This cit

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

OCR (B) Chemistry A-Level. (n.d.). PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]

- This cit

-

Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

-

University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

- This cit

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

- This cit

- This cit

- This cit

Sources

- 1. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 2. organicintermediate.com [organicintermediate.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. mt.com [mt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 11. chembk.com [chembk.com]

- 12. Methyl 2-methyl-3-nitrobenzoate CAS#: 59382-59-1 [m.chemicalbook.com]

Technical Support Center: Stability and Reaction Optimization for Methyl 3-amino-2-nitrobenzoate

Welcome to the dedicated technical support guide for Methyl 3-amino-2-nitrobenzoate. This document is crafted for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive intermediate. Our goal is to provide you with the in-depth technical insights and field-proven strategies necessary to prevent its decomposition during chemical transformations, ensuring the integrity and yield of your reactions.

Introduction: The Challenge of Stability

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility stems from the three distinct functional groups—an amine, a nitro group, and a methyl ester—that allow for diverse subsequent chemical modifications.

However, the very features that make this molecule attractive also render it susceptible to degradation. The electron-withdrawing nitro group, positioned ortho to a nucleophilic amine, creates a strained electronic environment. This, combined with the hydrolytically sensitive ester, presents a significant challenge. Understanding the primary decomposition pathways is the first step toward successful and reproducible chemistry.

Principal Decomposition Pathways

The instability of this compound is not due to a single cause, but rather a combination of potential degradation routes that can be triggered by common reaction conditions.

Caption: Primary degradation pathways for this compound.

Troubleshooting Guide: Reaction Failures & Solutions

This section addresses common problems encountered during reactions involving this compound. The question-and-answer format is designed to help you quickly diagnose and resolve issues in your experiments.

Q1: My reaction mixture turned dark brown/black, and TLC analysis shows multiple new spots and baseline material. What is the likely cause?

A1: This is a classic sign of thermal decomposition. The ortho-nitroaniline scaffold is known to be thermally sensitive.[2][3] At elevated temperatures, complex side reactions, including potential intramolecular cyclization and polymerization, can occur, leading to the formation of colored, often insoluble, byproducts.

Root Cause Analysis & Corrective Actions:

-

Excessive Temperature: You may be running the reaction at too high a temperature. The stability of ortho-nitroaniline derivatives can decrease significantly above 60-80°C.

-

Exothermic Reaction: The reaction itself might be highly exothermic, causing localized heating that initiates decomposition.

-

Prolonged Reaction Time: Even at moderate temperatures, holding the reaction for an extended period can lead to gradual degradation.

Troubleshooting Protocol:

-

Re-evaluate Temperature: Attempt the reaction at a lower temperature. Start at room temperature or even 0°C if the kinetics allow.

-

Control Exotherms: If adding a reagent causes a temperature spike, ensure slow, portion-wise, or dropwise addition using an addition funnel. Maintain external cooling with an ice bath during the addition.

-

Monitor Closely: Use TLC or rapid LC-MS analysis to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to avoid over-incubation and subsequent degradation.

Q2: I've isolated my product, but NMR/LC-MS analysis shows the presence of 3-amino-2-nitrobenzoic acid. Why did my methyl ester hydrolyze?

A2: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis (saponification). This is one of the most common decomposition pathways, especially during reactions or workup procedures that are not anhydrous or pH-neutral.

Root Cause Analysis & Corrective Actions:

-

Aqueous Base: Using strong aqueous bases (e.g., NaOH, KOH, LiOH) or even milder inorganic bases (e.g., K₂CO₃ in aqueous solvent) during the reaction or workup will rapidly hydrolyze the ester.

-

Strong Acid: Refluxing in the presence of strong mineral acids (e.g., HCl, H₂SO₄) will also cleave the ester.[4]

-

"Wet" Solvent/Reagents: Using solvents or reagents with a high water content can lead to slow hydrolysis over the course of the reaction.

Troubleshooting Protocol:

-

Select a Non-Nucleophilic Organic Base: For reactions requiring a base, switch to a non-nucleophilic, organic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine. These bases will neutralize acids without attacking the ester.

-

Ensure Anhydrous Conditions: Use dry solvents and, if necessary, dry reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

-

Modify Workup: During aqueous workup, avoid extreme pH. If an extraction is necessary, use a mild bicarbonate solution for a short duration to neutralize acids, and work quickly. Avoid prolonged contact with either acidic or basic aqueous layers.

Q3: My mass spectrometry results show a product with an unexpected molecular weight, possibly from the loss of methanol followed by rearrangement. What could this be?

A3: You are likely observing an intramolecular cyclization product. The ortho-positioning of the amino and nitro groups can facilitate cyclization under certain conditions, particularly with heat or in the presence of acids or bases. While direct cyclization of the starting material is one possibility, another is the cyclization of intermediates formed during your reaction. This phenomenon is observed in similar systems, such as the cyclization of ortho-amino-guanidinobenzenes.[5]

Troubleshooting Protocol:

-

Mitigate Thermal Stress: As with general decomposition, the primary mitigation strategy is to reduce the reaction temperature.

-

Control pH: Both Brønsted and Lewis acids can trigger such cyclizations.[5][6] If your reaction requires an acid catalyst, consider using the mildest effective acid at the lowest possible concentration.

-

Protecting Groups: If the amine's nucleophilicity is initiating the cyclization, consider temporarily protecting it (e.g., as a Boc or Cbz carbamate) before performing other reaction steps. This is a common strategy to prevent unwanted side reactions of anilines.

Proactive Prevention & Best Practices (FAQs)

Q1: What are the ideal storage and handling conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. Exposure to light should be minimized as nitroaromatic compounds can be photolabile, leading to degradation.[7][8] Adherence to official photostability testing guidelines is recommended for drug development applications.[9][10] Store the material in a tightly sealed, opaque container, preferably under an inert atmosphere.

Q2: How do I select the optimal solvent and base combination to prevent decomposition?

A2: The choice of solvent and base is critical. The table below provides a general guide for common reaction types. The overarching principle is to use the least polar, least nucleophilic, and lowest temperature conditions that afford a reasonable reaction rate.

| Reaction Type | Recommended Solvents | Recommended Bases | Max Temp (°C) | Rationale & Key Considerations |

| N-Acylation | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Triethylamine (TEA), DIPEA, Pyridine | 40°C | Use of non-nucleophilic organic bases is critical to prevent ester hydrolysis. Anhydrous conditions are preferred. |

| N-Alkylation | Dimethylformamide (DMF), MeCN, Acetone | K₂CO₃, Cs₂CO₃ (use with caution) | 60°C | Anhydrous conditions are essential. K₂CO₃ can cause hydrolysis if water is present. Monitor reaction closely and use minimal excess base. |

| Reductive Amination | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Acetic Acid (catalyst), NaBH(OAc)₃ | RT | The reaction is mildly acidic, which is generally tolerated. Avoid strong, non-volatile acids. |

| Suzuki Coupling (on a halogenated derivative) | Toluene, Dioxane, DMF (with water) | K₂CO₃, K₃PO₄ | 80°C | This is a challenging reaction. The presence of water and heat increases hydrolysis risk. Use a phase-transfer catalyst or carefully controlled biphasic conditions. |

Q3: Are there any reagents or conditions that should be strictly avoided?

A3: Yes. Based on the compound's structure, you should avoid:

-

Strong Reducing Agents (e.g., H₂/Pd-C, SnCl₂): These will reduce the nitro group, which may be desired, but be aware that the amine can also be formed. Catalytic hydrogenation can be very effective for this transformation.[11]

-

Strong Oxidizing Agents: These can react with the aniline amine group.

-

High Temperatures (>80°C): As detailed above, this leads to thermal decomposition.

-

Strong Aqueous Acids and Bases: These will cause rapid ester hydrolysis.

Optimized Protocol: N-Acetylation of this compound

This protocol provides a step-by-step method for a common N-acylation reaction, incorporating best practices to minimize degradation.

Objective: To synthesize Methyl 3-acetamido-2-nitrobenzoate with high purity and yield.

Methodology:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 5 minutes.

-

Solvent Addition: Add anhydrous Dichloromethane (DCM) via syringe to create a ~0.2 M solution.

-

Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-5°C.

-

Base Addition: Add triethylamine (TEA) (1.2 eq) dropwise via syringe. Rationale: A non-nucleophilic organic base is used to neutralize the HCl byproduct without causing ester hydrolysis.

-

Reagent Addition: In a separate vial, dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed 10°C. Rationale: Slow addition of the acylating agent prevents a large exotherm that could lead to thermal decomposition.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2 hours. Monitor the reaction's completion by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly add deionized water to quench any remaining acetyl chloride.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated NaHCO₃ solution (to remove acid), and brine. Rationale: The washes are performed quickly to minimize contact time with aqueous acidic/basic solutions.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature no higher than 40°C.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: A decision-making workflow for troubleshooting reactions.

References

-

Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. [Link]

-

AQA. (2015). A-level Chemistry 7405 Specification. Aqa.org.uk. [Link]

- Google Patents. (2014). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

-

Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?[Link]

-

Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. [Link]

-

PubMed. (2025). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. [Link]

-

J-STAGE. Thermal Decarboxylation of Nitrobenzoic Acids. I. [Link]

-

Zenodo. Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. [Link]

-

ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?[Link]

-

PubChem. 2-Nitroaniline. [Link]

-

PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]

-

RSC Publishing. Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties. [Link]

-

PubMed. (2025). Intramolecular N-O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. [Link]

-

Bulletin of the Chemical Society of Japan. Thermal Decarboxylation of Nitrobenzoic Acids. I. [Link]

-

PubMed. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. [Link]

-

ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

-

NIH. Decarboxylative Hydroxylation of Benzoic Acids. [Link]

-

FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

ioKinetic. Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. [Link]

-

Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

-

PubMed. (2026). Toward Specific Detection of Peroxynitrite Intramolecular Cyclization of Boronobenzylated Pyridinium Probe in Chemical and Cellular Systems. [Link]

-

PubMed. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. [Link]

-

BA Sciences. A Primer on Photostability in the Development of Pharmaceuticals. [Link]

-

YouTube. (2022). Benzoic Acid to Aniline Conversion I Decarboxylation Method & Hoffmann Bromamide Degradation. [Link]

-

PubChem. 2-Amino-3-nitrobenzoic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. iokinetic.com [iokinetic.com]

- 4. quora.com [quora.com]

- 5. Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 10. A Primer on Photostability in the Development of Pharmaceuticals - BA Sciences [basciences.com]

- 11. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

Validation & Comparative

A Comparative Spectroscopic Guide to Substituted Nitroaromatics: Unraveling the Structure of Methyl 3-amino-2-nitrobenzoate

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is a cornerstone of innovation and safety. For researchers in drug development, the ability to unequivocally determine the substitution pattern of aromatic rings is paramount, as even minor isomeric impurities can have profoundly different biological activities. This guide provides an in-depth comparative analysis of the spectral characteristics of Methyl 3-amino-2-nitrobenzoate, a key intermediate in various synthetic pathways. By juxtaposing its predicted spectral data with experimentally-derived data from its isomers and related analogues, we will illuminate the subtle yet significant influence of substituent placement on spectroscopic outcomes. This comparative approach not only serves to characterize our target molecule but also enhances the reader's foundational understanding of spectral interpretation for complex aromatic systems.

The Analytical Imperative: Why Position Matters

The isomeric relationship between molecules like this compound and its counterparts, such as Methyl 2-amino-3-nitrobenzoate, underscores the critical need for robust analytical techniques. While sharing the same molecular formula (C₈H₈N₂O₄) and weight (196.16 g/mol ), the spatial arrangement of the amino and nitro groups profoundly impacts the electronic environment of the benzene ring and, consequently, their spectroscopic signatures.[1][2][3] This guide will dissect these differences through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Isomers

NMR spectroscopy provides the most definitive evidence for the substitution pattern of aromatic compounds. The chemical shift (δ) of protons and carbon atoms in the benzene ring is exquisitely sensitive to the electron-donating or -withdrawing nature of the substituents and their relative positions.

¹H NMR: The Diagnostic Fingerprint

In the case of this compound, the amino group (-NH₂) acts as an electron-donating group, shielding the aromatic protons, while the nitro group (-NO₂) and the methyl ester (-COOCH₃) are electron-withdrawing, deshielding them. This interplay creates a distinct pattern in the aromatic region of the ¹H NMR spectrum.

By comparing the known ¹H NMR data of related compounds, we can predict the spectrum of our target molecule. For instance, in Methyl 3-nitrobenzoate, the protons are all significantly downfield due to the two electron-withdrawing groups.[4][5][6][7][8] The introduction of an amino group at the 3-position is expected to cause a significant upfield shift for the protons ortho and para to it.

Table 1: Comparative ¹H NMR Data of Substituted Methyl Benzoates

| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Reference |

| Methyl 3-aminobenzoate | ~6.7-7.4 | ~3.8 | [9] |

| Methyl 3-nitrobenzoate | ~7.5-8.8 | ~3.9 | [4] |

| Methyl 2-amino-3-nitrobenzoate | ~8.3-8.6 (multiplet) | ~3.95 | [10] |

| Predicted: this compound | ~7.0-8.0 (three distinct multiplets) | ~3.9 |

The predicted spectrum for this compound would feature three distinct signals in the aromatic region, each integrating to one proton. The proton at C4, being ortho to the strongly withdrawing nitro group, is expected to be the most downfield. The proton at C6, ortho to the ester and meta to the nitro group, would be at an intermediate chemical shift. The proton at C5, ortho to the amino group and meta to both withdrawing groups, would be the most upfield.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. Aromatic carbons typically resonate between 120-150 ppm.[5][11] The carbons directly attached to the nitro and ester groups will be significantly deshielded, appearing at the downfield end of this range. Conversely, the carbons ortho and para to the amino group will be shielded.

Table 2: Comparative ¹³C NMR Data of Substituted Methyl Benzoates

| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Methyl Carbon (δ, ppm) | Reference |

| Methyl Benzoate | ~128-133 | ~167 | ~52 | [6][12] |

| Methyl 3-nitrobenzoate | ~124-148 | ~165 | ~53 | [4] |

| Predicted: this compound | ~115-150 (six distinct signals) | ~166 | ~53 |

For this compound, we would expect to see six distinct signals for the aromatic carbons due to the lack of symmetry. The carbon bearing the nitro group (C2) and the carbon bearing the ester group (C1) would be the most downfield. The carbon with the amino group (C3) would be shifted upfield relative to a standard benzene ring.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[13][14] For this compound, we expect to see characteristic absorptions for the amine, nitro, and ester functionalities.

Table 3: Key IR Absorptions for this compound and Related Compounds

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in this compound | Reference |

| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) | Yes | [15] |

| C=O Stretch (Ester) | 1735-1750 | Yes | [16] |

| N=O Stretch (Nitro) | 1500-1550 (asymmetric) & 1300-1370 (symmetric) | Yes | [17][18] |

| C-O Stretch (Ester) | 1100-1300 | Yes | [18] |

| Aromatic C-H Stretch | ~3000-3100 | Yes | [18] |

| Aromatic C=C Bending | 1450-1600 | Yes | [16] |

The presence of two distinct N-H stretching bands would confirm a primary amine. The strong carbonyl absorption is characteristic of the ester, and the two strong N=O stretching bands are definitive for the nitro group. The exact positions of these bands can be subtly influenced by the electronic interactions between the substituents.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural clues. For this compound, the molecular ion peak (M⁺) would be observed at m/z 196.

The fragmentation pattern is influenced by the functional groups present. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃).[19][20][21][22] The presence of the nitro group can lead to characteristic fragments from the loss of NO₂ and NO.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z | Interpretation |

| [C₈H₈N₂O₄]⁺ | 196 | Molecular Ion (M⁺) |

| [M - OCH₃]⁺ | 165 | Loss of the methoxy group |

| [M - NO₂]⁺ | 150 | Loss of the nitro group |

| [M - COOCH₃]⁺ | 137 | Loss of the methyl ester group |

| [C₆H₄]⁺ | 76 | Benzene ring fragment |

The relative abundance of these fragments can provide insights into the stability of the resulting ions and, by extension, the structure of the parent molecule.

Experimental Workflow for Spectral Acquisition

To obtain high-quality spectral data for compounds like this compound, a systematic approach is crucial.

Caption: A generalized workflow for the spectral analysis of an organic compound.

Detailed Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

-

Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to elucidate the proton and carbon environments.[23][24][25][26]

Conclusion

The structural characterization of this compound, while challenging due to the potential for isomerism, is readily achievable through a multi-technique spectroscopic approach. By carefully analyzing the nuances of ¹H and ¹³C NMR, IR, and MS data and comparing them with those of structurally related compounds, a definitive structural assignment can be made. This guide has provided a framework for such an analysis, emphasizing the causal relationships between molecular structure and spectral output. For researchers in drug discovery and development, a thorough understanding of these principles is not merely academic but a prerequisite for advancing safe and effective therapeutics.

References

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Pharmaffiliates. CAS No : 57113-91-4 | Product Name : Methyl 2-amino-3-nitrobenzoate. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... [Link]

-

University of Colorado Boulder. IR: amines. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

LookChem. 618-95-1 Methyl 3-nitrobenzoate C8H7NO4, Formula,NMR,Boiling Point,Density,Flash Point. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

PubChem. Methyl 3-amino-5-nitrobenzoate | C8H8N2O4 | CID 2756518. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Brainly. Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

Whitman College. GCMS Section 6.14. [Link]

-

NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. [Link]

-

Chegg. 1) Examine the 1H NMR spectrum of the methyl 3-nitrobenzoate. [Link]

-

Chegg. Solved TH and 13C NMR spectra of methyl 3-nitrobenzoate: You. [Link]

-

Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

ChemBK. Methyl 3-methyl-2-nitrobenzoate. [Link]

-

LookChem. METHYL 2-NITROBENZOATE 606-27-9 wiki. [Link]

-

Brainly. [FREE] Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Clearly indicate which regions of the. [Link]

-

NIST WebBook. Methyl p-nitro benzoate. [Link]

Sources

- 1. Methyl 2-Amino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Methyl 3-amino-5-nitrobenzoate | C8H8N2O4 | CID 2756518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. brainly.com [brainly.com]

- 6. aiinmr.com [aiinmr.com]

- 7. chegg.com [chegg.com]

- 8. Solved TH and 13C NMR spectra of methyl 3-nitrobenzoate: You | Chegg.com [chegg.com]

- 9. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis routes of Methyl 2-amino-3-nitrobenzoate [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. hmdb.ca [hmdb.ca]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. sciencing.com [sciencing.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. brainly.com [brainly.com]

- 19. youtube.com [youtube.com]

- 20. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. GCMS Section 6.14 [people.whitman.edu]

- 23. youtube.com [youtube.com]

- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 25. web.mnstate.edu [web.mnstate.edu]

- 26. azooptics.com [azooptics.com]

A Comparative Guide to the Purity Assessment of Synthesized Methyl 3-amino-2-nitrobenzoate

Introduction: The Critical Role of Purity in Synthetic Intermediates

Methyl 3-amino-2-nitrobenzoate is a vital chemical intermediate, serving as a foundational building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its molecular structure, featuring an ester, a nitro group, and an amino group on an aromatic ring, makes it a versatile synthon. However, the very reactivity that makes it valuable also presents challenges during its synthesis, often leading to a mixture of regioisomers, unreacted starting materials, and by-products.

For researchers in drug development, the purity of such an intermediate is not a trivial metric; it is a critical determinant of the success, safety, and reproducibility of subsequent synthetic steps. Impurities can lead to unforeseen side reactions, lower yields, and the generation of difficult-to-remove related substances in the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-faceted strategy for the rigorous purity assessment of this compound, grounded in the principle of orthogonal validation. We will compare and contrast key analytical techniques, offering not just protocols, but the scientific rationale behind their selection and application.

Chapter 1: The Orthogonal Strategy: A Foundation of Trust